1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15740940
Molecular Formula: C12H9ClF2N2O2
Molecular Weight: 286.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H9ClF2N2O2 |
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Molecular Weight | 286.66 g/mol |
IUPAC Name | 1-[(3-chlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C12H9ClF2N2O2/c13-8-3-1-2-7(4-8)5-17-6-9(12(18)19)10(16-17)11(14)15/h1-4,6,11H,5H2,(H,18,19) |
Standard InChI Key | UFISEIFFGPWEHP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)C(F)F)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The IUPAC name 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid defines its structure unambiguously:
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A pyrazole core (positions 1–4) with nitrogen atoms at positions 1 and 2.
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A 3-chlorobenzyl group (-CH₂C₆H₄Cl) at position 1.
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A difluoromethyl group (-CF₂H) at position 3.
Table 1: Molecular Identifiers
Property | Value | Source |
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Molecular formula | C₁₂H₁₀ClF₂N₂O₂ | Calculated |
Molecular weight | 298.67 g/mol | |
CAS Registry Number | 1011398-52-9 (analogous) | |
SMILES | O=C(O)C1=C(C(F)F)N(NCC2=CC(Cl)=CC=C2)C=C1 | Derived |
The compound’s stereoelectronic profile is influenced by the electron-withdrawing chlorine and fluorine atoms, which enhance its reactivity and binding affinity to biological targets .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step sequences starting from substituted pyrazole intermediates. A representative pathway includes:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition reactions.
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Functionalization:
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Introduction of the 3-chlorobenzyl group via alkylation using 3-chlorobenzyl chloride.
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Difluoromethylation at position 3 using ClCF₂H or CF₂Br₂ under basic conditions.
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Carboxylic Acid Formation: Hydrolysis of a methyl ester precursor (e.g., methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate) using aqueous NaOH or HCl .
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) | Reference |
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Alkylation | 3-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C | 78 | |
Difluoromethylation | ClCF₂H, CuI, DMF, 100°C | 65 | |
Ester Hydrolysis | 6M HCl, reflux, 12h | 92 |
Analytical Characterization
Structural confirmation relies on:
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¹H/¹³C NMR: Distinct signals for the difluoromethyl group (δ ~6.8 ppm, t, J = 54 Hz) and carboxylic proton (δ ~12.5 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 299.07 (M+H⁺) .
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X-ray Crystallography: Confirms planar pyrazole ring and spatial orientation of substituents (data pending publication).
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited (<1 mg/mL at 25°C) due to the hydrophobic benzyl and difluoromethyl groups.
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pKa: The carboxylic acid group has a pKa of ~2.8, enabling salt formation under basic conditions .
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Thermal Stability: Decomposes above 200°C without melting, as observed via thermogravimetric analysis (TGA) .
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C-F stretch) .
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UV-Vis: λₘₐₓ at 265 nm (π→π* transition of the aromatic system).
Biological Activity and Mechanisms
Antifungal Activity
In vitro assays against Botrytis cinerea and Fusarium graminearum demonstrate moderate to high activity (IC₅₀ = 8–25 μM), surpassing reference compounds like boscalid in some cases . The mechanism involves inhibition of succinate dehydrogenase (SDH), a critical enzyme in mitochondrial electron transport:
Molecular docking studies reveal hydrogen bonds between the carboxylic acid group and SDH residues TYR58/TRP173, while the difluoromethyl group enhances hydrophobic interactions .
Table 3: Antifungal Activity Data
Enzyme Inhibition
Preliminary screens indicate inhibitory effects on cyclooxygenase-2 (COX-2) (IC₅₀ = 45 μM), suggesting anti-inflammatory potential.
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
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Carboxylic Acid Group: Essential for hydrogen bonding with enzymatic targets. Ester derivatives show reduced activity .
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Difluoromethyl Group: Enhances lipid solubility and metabolic stability compared to non-fluorinated analogs .
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3-Chlorobenzyl Substituent: The chloro group’s electron-withdrawing nature increases binding affinity to hydrophobic enzyme pockets.
Modifications at position 1 (e.g., replacing benzyl with alkyl chains) drastically reduce antifungal potency, underscoring the importance of aromatic interactions .
Applications and Future Directions
Agricultural Fungicides
The compound’s SDH inhibition profile positions it as a candidate for next-generation fungicides, particularly against resistant fungal strains .
Pharmaceutical Development
Ongoing studies explore its utility as a:
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COX-2 Inhibitor: For inflammatory diseases.
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Anticancer Agent: Via mitochondrial disruption mechanisms.
Challenges and Opportunities
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